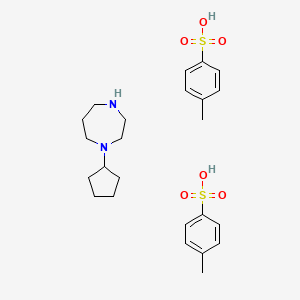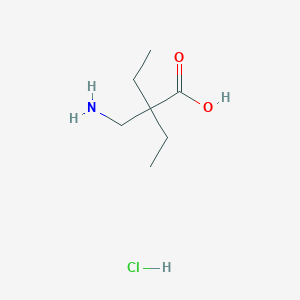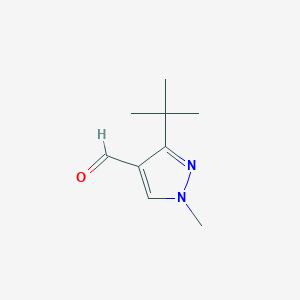
3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Efficient Synthesis Approaches : A study by Becerra, Rojas, and Castillo (2021) demonstrates an efficient one-pot two-step synthesis methodology for derivatives of 3-tert-butyl-1-methyl-1H-pyrazole, emphasizing its operational ease and short reaction time (Becerra, Rojas, & Castillo, 2021).
- Crystal Structure Analysis : Xu and Shi (2011) conducted a detailed analysis of the crystal structure of a pyrazole derivative, contributing to the understanding of its molecular geometry and interactions (Xu & Shi, 2011).
Organic Chemistry and Catalysis
- Reactions and Catalysis : Investigations into Sonogashira-type reactions with derivatives of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehydes have been carried out by Vilkauskaitė, Šačkus, and Holzer (2011), showcasing its utility in organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).
Biological and Pharmaceutical Applications
- Antimicrobial Activity : Research by Hamed et al. (2020) has explored the antimicrobial properties of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, indicating the biomedical potential of these compounds (Hamed et al., 2020).
- Growth-Promoting Effects : Hassan, Alzandi, and Hassan (2020) studied the synthesis of novel quinolinyl chalcones using 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde and assessed their effects on plant growth, highlighting the compound's agricultural relevance (Hassan, Alzandi, & Hassan, 2020).
Material Science and Optoelectronics
- Optoelectronic Applications : A study by Hu et al. (2013) on the photophysical properties of pyrene derivatives synthesized from tert-butyl-1,3-dimethylpyrene carbaldehyde, a related compound, suggests potential applications in organic optoelectronics (Hu et al., 2013).
Propiedades
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGHZQFXRJZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


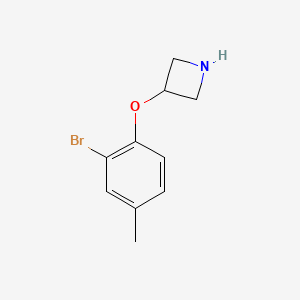


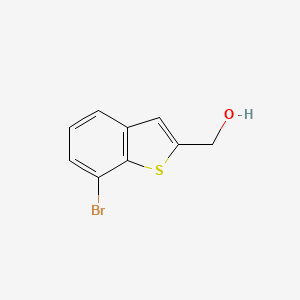
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)

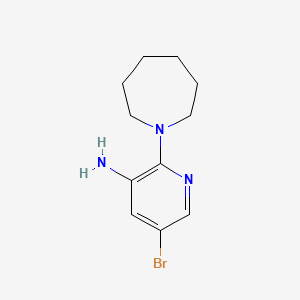
![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)
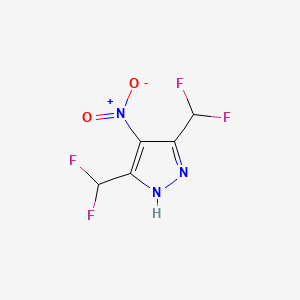
![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)
